molecular formula C18H13N3OS B12124177 3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B12124177
M. Wt: 319.4 g/mol
InChI Key: SENMHDLEQFUJPW-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that features a unique fusion of benzimidazole and quinazoline structures with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of a base can yield the desired product through a series of nucleophilic substitution and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yields, reducing reaction times, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinazoline or benzimidazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the thiophene ring or the fused heterocyclic system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Thiophen-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is unique due to its fused heterocyclic structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and studying complex biological interactions .

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

3-thiophen-2-yl-3,4-dihydro-2H-benzimidazolo[2,1-b]quinazolin-1-one

InChI

InChI=1S/C18H13N3OS/c22-16-9-11(17-6-3-7-23-17)8-14-12(16)10-21-15-5-2-1-4-13(15)19-18(21)20-14/h1-7,10-11H,8-9H2

InChI Key

SENMHDLEQFUJPW-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN3C4=CC=CC=C4N=C3N=C21)C5=CC=CS5

Origin of Product

United States

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